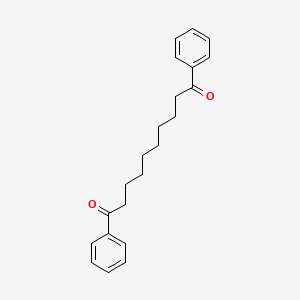

1,8-Dibenzoyloctane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,10-diphenyldecane-1,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O2/c23-21(19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(24)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBFTUFGJSWZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCCCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284234 | |

| Record name | 1,10-diphenyldecane-1,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6268-61-7 | |

| Record name | NSC36278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-diphenyldecane-1,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Dibenzoyloctane: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibenzoyloctane is a symmetrical aromatic ketone characterized by an eight-carbon aliphatic chain flanked by two benzoyl groups. This structure imparts properties that may be of interest in various chemical and pharmaceutical applications, including polymer chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties of this compound and a proposed synthetic route, acknowledging the limited availability of specific experimental data in public domains.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. It is important to note that while some data is available, specific experimental values for properties such as melting point, boiling point, and solubility are not readily found in scientific literature, suggesting it is not a widely studied compound.

| Property | Value | Source |

| CAS Number | 6268-61-7 | ChemicalBook |

| Molecular Formula | C₂₂H₂₆O₂ | Calculated |

| Molecular Weight | 322.44 g/mol | Calculated |

| Appearance | Not specified | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of a suitable difunctionalized octane derivative with benzoyl chloride in the presence of a Lewis acid catalyst. A potential starting material for this reaction is 1,8-dichlorooctane, which can be reacted with benzene in a double Friedel-Crafts alkylation followed by acylation, or more directly, a reaction involving a derivative of suberic acid. A generalized workflow for a potential Friedel-Crafts acylation approach is presented below.

Caption: Proposed synthesis workflow for this compound via Friedel-Crafts acylation.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the synthesis of this compound based on the Friedel-Crafts acylation of benzene with suberoyl chloride.

Materials:

-

Suberoyl chloride

-

Benzene (dried)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or another suitable inert solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Solvent for recrystallization (e.g., ethanol or a hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is assembled and flame-dried.

-

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride and anhydrous carbon disulfide under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred to form a suspension.

-

Addition of Acyl Chloride: Suberoyl chloride is dissolved in anhydrous carbon disulfide and added dropwise to the stirred suspension of aluminum chloride via the dropping funnel.

-

Addition of Benzene: Benzene is then added dropwise to the reaction mixture. The rate of addition should be controlled to maintain a manageable reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

The reaction mixture is cooled in an ice bath.

-

The mixture is carefully poured onto crushed ice, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic protons (ortho to C=O): ~7.9 ppm (doublet) Aromatic protons (meta and para to C=O): ~7.4-7.6 ppm (multiplet) Methylene protons (α to C=O): ~2.9 ppm (triplet) Methylene protons (β to C=O): ~1.7 ppm (multiplet) Methylene protons (γ and δ to C=O): ~1.3-1.4 ppm (multiplet) |

| ¹³C NMR | Carbonyl carbon (C=O): ~199 ppm Aromatic carbon (ipso, attached to C=O): ~137 ppm Aromatic carbons (ortho, meta, para): ~128-133 ppm Methylene carbon (α to C=O): ~38 ppm Methylene carbons (β, γ, δ to C=O): ~24-29 ppm |

| IR Spectroscopy | C=O stretch (aromatic ketone): ~1685 cm⁻¹ (strong) C-H stretch (aromatic): ~3000-3100 cm⁻¹ C-H stretch (aliphatic): ~2850-2960 cm⁻¹ C=C stretch (aromatic): ~1450-1600 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 322.44 Characteristic Fragments: Acylium ion [C₆H₅CO]⁺ at m/z = 105, and fragments resulting from cleavage of the alkyl chain. |

Disclaimer: The spectroscopic data presented in this table is predictive and based on the analysis of similar chemical structures. Experimental verification is required for confirmation.

Conclusion

This compound is a molecule with potential applications in various fields of chemistry. While detailed experimental data for this compound is scarce, this guide provides a summary of its known chemical properties and a robust, plausible synthetic route based on established organic chemistry principles. The predicted spectroscopic data offers a valuable reference for researchers aiming to synthesize and characterize this compound. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound.

References

- 1. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 2. brainkart.com [brainkart.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. m.youtube.com [m.youtube.com]

Synthesis of 1,8-Dibenzoyloctane via Friedel-Crafts Acylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,8-dibenzoyloctane, a symmetrical diketone, through the Friedel-Crafts acylation of benzene with sebacoyl chloride. This reaction is a classic example of electrophilic aromatic substitution, a fundamental transformation in organic synthesis. The resulting product, this compound, can serve as a versatile building block in the development of various organic molecules, including those with potential pharmaceutical applications.

Reaction Overview

The Friedel-Crafts acylation is a robust method for the formation of carbon-carbon bonds between an aromatic ring and a carbonyl group.[1] In this specific synthesis, two equivalents of benzene are acylated by one equivalent of sebacoyl chloride, a ten-carbon diacyl chloride, to form the desired 1,10-diphenyl-1,10-decanedione, more commonly known as this compound. The reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[2]

The reaction proceeds through the in-situ formation of a highly electrophilic diacylium ion, which is generated from the reaction between sebacoyl chloride and aluminum chloride. This electrophile is then attacked by the electron-rich π-system of the benzene rings in a stepwise manner to form the final product. Due to the electron-withdrawing nature of the ketone product, the reaction generally stops after a single acylation on each benzene ring, preventing polyacylation.[3]

Quantitative Data

While specific experimental data for the synthesis of this compound is not extensively reported in the readily available literature, the following tables summarize typical and predicted data for this reaction and its product.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Reactants | Benzene, Sebacoyl Chloride |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Solvent | Benzene (in excess) or an inert solvent (e.g., CS₂, nitrobenzene) |

| Typical Molar Ratio (Benzene:Sebacoyl Chloride:AlCl₃) | ~20 : 1 : 2.2 |

| Reaction Temperature | 0-5 °C (addition), Room Temperature to 60 °C (reaction) |

| Typical Reaction Time | 2-6 hours |

| Reported/Typical Yield | 60-80% (Varies with specific conditions) |

Table 2: Spectroscopic Data for this compound

It is important to note that the following spectroscopic data is predicted based on the known structure of this compound and typical values for similar compounds, as experimental spectra were not found in the searched literature.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J = 7.5 Hz, 4H, Ar-H ortho to C=O), δ 7.55 (t, J = 7.5 Hz, 2H, Ar-H para to C=O), δ 7.45 (t, J = 7.5 Hz, 4H, Ar-H meta to C=O), δ 2.98 (t, J = 7.4 Hz, 4H, -CH₂-C=O), δ 1.75 (p, J = 7.4 Hz, 4H, -CH₂-CH₂-C=O), δ 1.35 (m, 8H, central -(CH₂)₄-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.5 (C=O), δ 137.0 (Ar-C ipso), δ 133.0 (Ar-C para), δ 128.5 (Ar-C meta), δ 128.0 (Ar-C ortho), δ 38.5 (-CH₂-C=O), δ 29.3 (central -(CH₂)₄-), δ 24.5 (-CH₂-CH₂-C=O) |

| IR (KBr, cm⁻¹) | ~3060 (Ar C-H stretch), ~2930 & 2855 (Aliphatic C-H stretch), ~1685 (Ar-C=O stretch), ~1595 & 1450 (Ar C=C stretch), ~750 & 690 (Ar C-H bend, monosubstituted) |

| Mass Spectrometry (EI) | m/z (%): 322 (M⁺), 217 ([M-C₆H₅CO]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This protocol is based on general procedures for similar reactions and should be adapted and optimized as necessary.

Materials:

-

Sebacoyl chloride

-

Benzene (anhydrous)

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (concentrated and dilute)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Ice

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is assembled and flame-dried. The flask is charged with anhydrous aluminum chloride and anhydrous benzene. The mixture is cooled in an ice bath to 0-5 °C.

-

Addition of Sebacoyl Chloride: A solution of sebacoyl chloride in anhydrous benzene is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in benzene over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For completion, the mixture may be heated to 50-60 °C for 1-2 hours.[4]

-

Work-up: The reaction mixture is cooled in an ice bath and then slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex and quenches the reaction.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute hydrochloric acid, followed by water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate) to afford pure this compound as a crystalline solid.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

References

Spectroscopic Analysis of 1,8-Dibenzoyloctane: A Technical Guide

This technical guide provides a detailed overview of the predicted spectroscopic data for 1,8-dibenzoyloctane, targeting researchers, scientists, and professionals in drug development. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.95 | Doublet | 4H | Aromatic Protons (ortho to C=O) |

| ~7.55 | Triplet | 2H | Aromatic Protons (para to C=O) |

| ~7.45 | Triplet | 4H | Aromatic Protons (meta to C=O) |

| ~2.95 | Triplet | 4H | -CH₂- adjacent to C=O |

| ~1.70 | Quintet | 4H | -CH₂- beta to C=O |

| ~1.35 | Multiplet | 8H | Central -CH₂- groups of the octane chain |

Predicted in CDCl₃ at 300 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~200 | Quaternary | Carbonyl Carbon (C=O) |

| ~137 | Quaternary | Aromatic Carbon attached to C=O |

| ~133 | Tertiary | Aromatic Carbon (para to C=O) |

| ~128.5 | Tertiary | Aromatic Carbon (meta to C=O) |

| ~128 | Tertiary | Aromatic Carbon (ortho to C=O) |

| ~38 | Secondary | -CH₂- adjacent to C=O |

| ~29 | Secondary | Central -CH₂- groups of the octane chain |

| ~24 | Secondary | -CH₂- beta to C=O |

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3100-3000 | Medium | C-H | Aromatic Stretch |

| 2950-2850 | Strong | C-H | Aliphatic Stretch |

| ~1685 | Strong | C=O | Ketone Stretch |

| 1600-1450 | Medium-Strong | C=C | Aromatic Ring Stretch |

| 1450-1350 | Medium | C-H | Aliphatic Bend |

| ~750 and ~690 | Strong | C-H | Aromatic Out-of-plane Bend |

Table 4: Predicted UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε) | Transition | Chromophore |

| ~245 | High | π → π | Benzoyl group |

| ~280 | Medium | π → π | Benzoyl group |

| ~320 | Low | n → π* | Carbonyl group |

Predicted in a non-polar solvent like hexane.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

If the solution contains any particulate matter, it should be filtered through a small cotton plug in the pipette.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

-

Acquire the NMR spectrum. For ¹H NMR, a small number of scans are typically sufficient. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

A common method for solid samples is the thin film method.

-

Sample Preparation (Thin Film):

-

Place a small amount of the solid sample (a few milligrams) in a clean vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Deposit a drop of the solution onto the salt plate and allow the solvent to evaporate completely. This will leave a thin film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the sample by accurately weighing a small amount of the solid and dissolving it in a known volume of a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).

-

From the stock solution, prepare a dilute solution of a concentration that will result in an absorbance reading between 0.1 and 1.0.

-

Fill a clean quartz cuvette with the dilute sample solution.

-

Fill a matching cuvette with the pure solvent to be used as a blank.

-

-

Data Acquisition:

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank cuvette with the sample cuvette.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

The wavelength of maximum absorbance (λmax) is identified from the spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Technical Guide for CAS 6268-61-7: An Investigation into its Chemical Identity

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical and chemical characteristics of the compound associated with CAS number 6268-61-7. Initial investigations based on the premise that this CAS number corresponds to 3-Ethoxy-4-methoxy-2-nitro-benzaldehyde have revealed a significant discrepancy in publicly available chemical databases. This guide will first address this ambiguity and then present the available data for the correctly identified compound.

Identifying the Chemical Associated with CAS 6268-61-7

A thorough search of chemical databases and supplier information indicates that CAS number 6268-61-7 is predominantly assigned to 1,8-Dibenzoyloctane , also known as 1,10-Diphenyldecane-1,10-dione. No verifiable data was found to link CAS 6268-61-7 to 3-Ethoxy-4-methoxy-2-nitro-benzaldehyde. This suggests a potential misattribution in the initial query.

Physical and Chemical Characteristics of this compound (CAS 6268-61-7)

Due to the limited availability of in-depth experimental data, a comprehensive summary of the physical and chemical properties of this compound is presented below. The information is primarily drawn from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C22H26O2 | AK Scientific[1], AA Blocks |

| Molecular Weight | 322.44 g/mol | AK Scientific[1] |

| Minimum Purity Specification | 95% | AK Scientific[1] |

| Long-Term Storage | Store long-term at 2-8°C | AK Scientific[1] |

Note: No experimental data on properties such as melting point, boiling point, solubility, or spectral data was available in the public domain at the time of this report.

Experimental Protocols

A search for detailed experimental protocols for the synthesis or analysis of this compound (CAS 6268-61-7) did not yield specific methodologies. General synthetic routes for diaryl ketones may be applicable, but no specific literature detailing the experimental conditions for this particular compound was found.

Signaling Pathways and Biological Activity

There is no information available in scientific literature or databases regarding the biological activity or associated signaling pathways of this compound. Therefore, the creation of diagrams for signaling pathways is not possible.

Logical Workflow for Compound Identification

The process followed to ascertain the identity of CAS 6268-61-7 is outlined below. This workflow highlights the discrepancy found and the subsequent focus on the correctly identified compound.

Conclusion

The compound registered under CAS number 6268-61-7 is identified as this compound. There is a significant lack of publicly available data regarding its physical and chemical properties, experimental protocols, and biological activity. Researchers and scientists are advised to verify the CAS numbers and associated chemical names from multiple reliable sources to avoid such discrepancies. Further experimental investigation is required to fully characterize this compound.

References

Solubility Profile of 1,8-Dibenzoyloctane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,8-dibenzoyloctane, a diketone of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the compound's chemical structure, provides a detailed experimental protocol for determining its solubility, and presents a typical synthesis workflow.

Core Concepts: Understanding the Solubility of this compound

This compound possesses a molecular structure characterized by a long, nonpolar octyl chain flanked by two polar benzoyl groups. This amphipathic nature governs its solubility in different organic solvents. The "like dissolves like" principle is central to predicting its solubility. The long hydrocarbon chain suggests good solubility in nonpolar solvents, while the polar ketone and phenyl groups indicate potential solubility in polar aprotic solvents.

Based on its structure, the following qualitative solubility profile is anticipated:

-

High Solubility: Expected in moderately polar to nonpolar solvents such as dichloromethane, chloroform, toluene, and ethyl acetate. The aromatic rings and the carbonyl groups can engage in dipole-dipole interactions and London dispersion forces with these solvents.

-

Moderate Solubility: Likely in polar aprotic solvents like acetone, where the carbonyl groups can interact favorably.

-

Low to Negligible Solubility: Expected in highly polar protic solvents like methanol and ethanol, and in very nonpolar solvents like hexane. The strong hydrogen bonding network of alcohols would be disrupted by the large nonpolar alkyl chain without sufficient compensatory interactions. Conversely, the polar benzoyl groups would hinder dissolution in a purely nonpolar solvent like hexane.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents has not been extensively published. The following table is presented as a template for researchers to populate with experimentally determined values, based on the protocol provided in the subsequent section.

| Solvent | Molar Mass ( g/mol ) | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 32.04 | 5.1 | 25 | Data not available |

| Ethanol | 46.07 | 4.3 | 25 | Data not available |

| Acetone | 58.08 | 5.1 | 25 | Data not available |

| Dichloromethane | 84.93 | 3.1 | 25 | Data not available |

| Chloroform | 119.38 | 4.1 | 25 | Data not available |

| Ethyl Acetate | 88.11 | 4.4 | 25 | Data not available |

| Toluene | 92.14 | 2.4 | 25 | Data not available |

| Hexane | 86.18 | 0.1 | 25 | Data not available |

| Dimethyl Sulfoxide | 78.13 | 7.2 | 25 | Data not available |

| N,N-Dimethylformamide | 73.09 | 6.4 | 25 | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial.

-

Pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.

-

Securely cap the vial and vortex for 1-2 minutes to ensure initial mixing.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the supernatant into a syringe, avoiding any solid particles.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered aliquot.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

-

Determine the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of aliquot (mL)) * 100

-

Visualization of a Related Experimental Workflow

While specific signaling pathways involving this compound are not well-documented, a common experimental workflow for the synthesis of 1,3-diketones is the Claisen condensation. The following diagram illustrates a generalized workflow for such a synthesis and subsequent purification.

Caption: Generalized workflow for the synthesis and purification of a 1,3-diketone.

Thermal stability and decomposition of 1,8-Dibenzoyloctane

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,8-Dibenzoyloctane

Disclaimer: Publicly available experimental data on the thermal stability and decomposition of this compound is limited. This guide provides a comprehensive methodological framework for its analysis, utilizing illustrative data from analogous compounds to demonstrate the application of key analytical techniques.

Introduction

This compound is a diketone characterized by a central eight-carbon aliphatic chain flanked by two benzoyl groups. The thermal stability of such molecules is a critical parameter in various applications, including in the development of pharmaceuticals and advanced materials. Understanding a compound's response to heat is essential for determining its processing parameters, storage conditions, and potential degradation pathways. This guide outlines the standard methodologies for assessing the thermal stability and decomposition profile of this compound, with a focus on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Core Analytical Techniques

The primary methods for evaluating thermal stability are TGA and DSC. These techniques provide complementary information on mass changes and energetic transitions as a function of temperature.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the temperatures at which a material decomposes and the extent of mass loss.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the temperature ranges of mass loss for this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A 5-10 mg sample of this compound is accurately weighed into an inert crucible (e.g., alumina).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting and to determine the enthalpy of these transitions for this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A 2-5 mg sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: A heat-cool-heat cycle is typically employed:

-

First Heating: The sample is heated from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min. This step removes the sample's thermal history.

-

Cooling: The sample is then cooled to a sub-ambient temperature (e.g., -20 °C) at a controlled rate (e.g., 10 °C/min).

-

Second Heating: The sample is reheated to the final temperature at 10 °C/min. The data from the second heating scan is typically used for analysis.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).

Data Presentation

The following table presents hypothetical thermal analysis data for a long-chain aromatic ketone, which serves as an illustrative example for the type of data expected for this compound.

| Parameter | Technique | Value | Unit | Description |

| Melting Point (Tm) | DSC | ~ 80 - 90 | °C | Temperature at which the compound transitions from solid to liquid. |

| Enthalpy of Fusion (ΔHf) | DSC | ~ 150 - 180 | J/g | Heat absorbed during melting. |

| Onset of Decomposition (Tonset) | TGA | ~ 250 - 270 | °C | Temperature at which significant mass loss begins. |

| Peak Decomposition Temp (Tpeak) | TGA | ~ 300 - 320 | °C | Temperature of the maximum rate of decomposition. |

| Mass Loss (Step 1) | TGA | ~ 40 - 50 | % | Mass loss associated with the primary decomposition step. |

| Residual Mass @ 600°C | TGA | < 5 | % | Remaining mass at the end of the analysis. |

Visualizations

Experimental Workflow

Caption: Workflow for Thermal Analysis of this compound.

Hypothetical Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a free-radical mechanism involving homolytic cleavage of the C-C bonds. A plausible, simplified pathway is initiated by the cleavage of the bond between the carbonyl carbon and the adjacent methylene group in the octane chain, which is often the weakest bond.

Caption: Hypothetical Decomposition of this compound.

Conclusion

Unraveling the Photophysical Behavior of 1,8-Dibenzoyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dibenzoyloctane, a symmetrical aromatic ketone, presents a compelling case study in molecular photophysics and photochemistry. While specific experimental data on its photophysical parameters are not extensively documented in publicly available literature, its structural characteristics—notably the presence of two benzoyl chromophores separated by a flexible octyl chain—allow for a detailed theoretical and predictive analysis of its behavior upon photoexcitation. This technical guide synthesizes fundamental principles of photophysics and extrapolates the expected properties of this compound, with a significant focus on the competitive Norrish Type II photoreaction, a pathway of considerable interest in organic synthesis and polymer science. This document provides a framework for the experimental characterization of this compound, outlining detailed protocols for key spectroscopic and photochemical investigations.

Introduction

Aromatic ketones are a cornerstone of organic photochemistry, exhibiting a rich variety of excited-state processes. This compound, with its two terminal benzoyl groups, is structurally predisposed to intramolecular interactions and photoreactions. The flexible eight-carbon chain allows the molecule to adopt conformations where the excited carbonyl group can interact with the γ-hydrogens on the alkyl chain, making the Norrish Type II reaction a highly probable deactivation pathway for the excited state. Understanding the interplay between intrinsic photophysical processes (absorption, fluorescence, phosphorescence) and this efficient photochemical channel is crucial for predicting its behavior in various applications, from photosensitization to material science.

Predicted Photophysical Properties

Based on the behavior of analogous alkanophenones, the anticipated photophysical properties of this compound are summarized below. These values are predictive and serve as a baseline for experimental verification.

| Photophysical Parameter | Predicted Value/Range | Solvent |

| Absorption Maximum (λmax) | ~245 nm (π→π), ~280 nm (π→π), ~330-340 nm (n→π) | Cyclohexane |

| Molar Absorptivity (ε) at λmax | ~20,000-25,000 M-1cm-1 (π→π), ~2,000-4,000 M-1cm-1 (n→π*) | Cyclohexane |

| Fluorescence Emission Maximum (λem) | Not expected to be significant | - |

| Fluorescence Quantum Yield (Φf) | < 0.01 | Cyclohexane |

| Phosphorescence Emission Maximum (λp) | ~420-450 nm | 77 K glass |

| Excited-State Lifetime (τ) | Nanoseconds to picoseconds (due to efficient photoreaction) | Cyclohexane |

The Dominant Photochemical Pathway: The Norrish Type II Reaction

The structure of this compound is highly conducive to the Norrish Type II reaction. Upon absorption of UV light, the carbonyl oxygen of one of the benzoyl groups is promoted to an excited state. Through intersystem crossing, the triplet state is efficiently populated. The excited triplet carbonyl can then abstract a hydrogen atom from the γ-carbon of the octane chain in an intramolecular process, forming a 1,4-biradical. This biradical can then undergo one of two pathways: cyclization to form a cyclobutanol derivative or, more commonly, cleavage to yield acetophenone and a terminal alkene.

The proposed mechanism for the Norrish Type II reaction in this compound is depicted below.

Experimental Protocols

To experimentally determine the photophysical and photochemical properties of this compound, the following methodologies are recommended.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and molar absorptivity.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 x 10-3 M) in a non-polar solvent such as cyclohexane.

-

Prepare a series of dilutions from the stock solution (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M).

-

Record the absorption spectra of the solutions from 200 to 400 nm using a 1 cm path length quartz cuvette, with pure solvent as the reference.

-

Identify the absorption maxima (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax.

-

Steady-State Fluorescence and Phosphorescence Spectroscopy

-

Objective: To measure the emission spectra and quantum yields.

-

Instrumentation: A spectrofluorometer with a high-sensitivity detector.

-

Procedure (Fluorescence):

-

Prepare a dilute solution of this compound in cyclohexane with an absorbance of < 0.1 at the excitation wavelength.

-

Excite the sample at the n→π* absorption maximum (~330 nm).

-

Record the emission spectrum.

-

To determine the fluorescence quantum yield (Φf), use a well-characterized standard with a similar absorption and emission range (e.g., quinine sulfate in 0.1 M H2SO4) and calculate using the comparative method.

-

-

Procedure (Phosphorescence):

-

Prepare a solution in a solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran).

-

Place the sample in a dewar filled with liquid nitrogen (77 K).

-

Excite the sample and record the emission spectrum in phosphorescence mode (with a time delay after the excitation pulse).

-

Time-Resolved Spectroscopy

-

Objective: To determine the excited-state lifetime.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) or laser flash photolysis system.

-

Procedure:

-

Excite a deoxygenated solution of this compound with a pulsed laser source at a wavelength corresponding to its absorption band.

-

Monitor the decay of the emission (for fluorescence) or transient absorption (for the triplet state) over time.

-

Fit the decay curve to an exponential function to extract the lifetime (τ).

-

The general workflow for these experimental investigations is outlined below.

Conclusion

While direct experimental data for this compound remains to be extensively published, a strong predictive framework for its photophysical and photochemical behavior can be established based on its molecular structure and the well-understood chemistry of aromatic ketones. The dominant deactivation pathway for the excited state is anticipated to be the Norrish Type II reaction, leading to low fluorescence quantum yields and short excited-state lifetimes. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this molecule, which will be invaluable for its potential application in organic synthesis, polymer chemistry, and as a model system for studying intramolecular photochemical reactions. The interplay between the two chromophores and the flexible alkyl linker makes this compound a subject of continued interest for fundamental and applied photochemistry.

The Enigmatic Role of 1,8-Dibenzoyloctane in Polymer Chemistry: A Frontier of Exploration

For Researchers, Scientists, and Drug Development Professionals

While the landscape of polymer chemistry is rich with a diverse array of monomers, initiators, and crosslinking agents, the specific potential of 1,8-Dibenzoyloctane remains a largely uncharted territory. Despite its intriguing structure—a long aliphatic chain flanked by two benzoyl groups—publicly available scientific literature and patent databases offer scant evidence of its direct application in polymerization processes. This technical guide aims to explore the theoretical potential of this compound based on the known reactivity of its constituent functional groups and draw parallels with well-established principles in polymer science.

Theoretical Applications in Polymer Chemistry

Given its molecular architecture, this compound presents two primary avenues for exploration in polymer chemistry: as a photoinitiator and as a monomer or crosslinking agent.

Potential as a Photoinitiator

The benzoyl groups in this compound are chromophores that can absorb ultraviolet (UV) light. This characteristic is the fundamental prerequisite for a photoinitiator. Upon UV irradiation, the carbonyl group can undergo a Norrish Type I cleavage, generating two free radicals that can initiate a polymerization chain reaction.

Hypothetical Mechanism of Photoinitiation:

Caption: Hypothetical photoinitiation mechanism of this compound.

The long octane chain could influence the mobility and reactivity of the generated radicals, potentially offering advantages in specific polymerization systems, such as reducing side reactions or controlling the initiation rate. However, without experimental data on its UV absorption spectrum and quantum yield, this remains speculative.

Potential as a Monomer or Crosslinking Agent

The carbonyl groups of the benzoyl moieties can also participate in condensation polymerization reactions. For instance, this compound could theoretically react with diols to form polyesters or with diamines to form polyamides. The long, flexible octane backbone would be incorporated into the polymer chain, likely imparting increased flexibility and a lower glass transition temperature to the resulting material.

Hypothetical Polycondensation with a Diol:

Caption: Hypothetical polycondensation of this compound with a diol.

If a polyfunctional alcohol or amine is used, this compound could act as a crosslinking agent, forming a three-dimensional polymer network. The length of the octane chain would influence the crosslink density and, consequently, the mechanical properties of the thermoset material.

The Path Forward: A Call for Experimental Investigation

The absence of empirical data on this compound in polymer chemistry underscores a significant knowledge gap. To unlock its potential, a systematic experimental investigation is required.

Proposed Experimental Workflow:

Caption: Proposed workflow for investigating this compound's polymer chemistry applications.

Conclusion

While this guide cannot provide established experimental protocols or quantitative data for the use of this compound in polymer chemistry due to a lack of available information, it highlights the compound's theoretical potential. Its unique structure suggests plausible applications as a photoinitiator, a linear monomer, or a crosslinking agent. The long aliphatic chain is a particularly interesting feature that could be exploited to tailor polymer properties. The scientific community is encouraged to undertake the necessary experimental work to explore and potentially validate the role of this enigmatic molecule in the advancement of polymer science. Such research could lead to the development of novel polymers with unique properties for a wide range of applications.

Purity Analysis of Commercially Available 1,8-Dibenzoyloctane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercially available 1,8-Dibenzoyloctane. Given the importance of compound purity in research and drug development, this document outlines potential impurities, detailed experimental protocols for their identification and quantification, and a logical workflow for a complete purity analysis.

Introduction to this compound and Potential Impurities

This compound is a symmetrical aromatic ketone. Its synthesis most commonly proceeds via a Friedel-Crafts acylation of a C8 hydrocarbon backbone with benzoyl chloride or a related benzoylating agent, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The nature of this synthesis route can lead to several process-related impurities.

Table 1: Potential Impurities in Commercial this compound

| Impurity Class | Specific Examples | Potential Origin |

| Starting Materials | Octane, Benzoyl Chloride, Benzoic Acid | Incomplete reaction or excess reagents. |

| Byproducts | Mono-benzoyloctane, Isomers of dibenzoyloctane (e.g., 1,7-dibenzoyloctane) | Incomplete reaction or side reactions. |

| Catalyst Residues | Aluminum salts | Incomplete quenching and work-up of the reaction. |

| Solvent Residues | Dichloromethane, Carbon disulfide, Nitrobenzene | Solvents used in the Friedel-Crafts acylation and purification steps. |

Analytical Workflow for Purity Determination

A multi-step analytical approach is recommended to ensure a thorough assessment of this compound purity. This workflow combines chromatographic separation with spectroscopic identification and quantification.

Experimental Protocols

The following are detailed, recommended starting protocols for the key analytical techniques. Method optimization may be required based on the specific instrumentation and the impurity profile of the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the quantification of organic impurities. A reverse-phase method is proposed due to the non-polar nature of this compound.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation of non-polar aromatic compounds. |

| Mobile Phase | A: Water; B: Acetonitrile | A common and effective solvent system for reverse-phase chromatography. |

| Gradient | 70% B to 100% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection | UV at 254 nm | The benzoyl groups provide strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Sample Preparation | 1 mg/mL in Acetonitrile | Ensures complete dissolution of the analyte. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain byproducts.

Table 3: Proposed GC-MS Method Parameters

| Parameter | Recommended Condition | Justification |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-bleed column suitable for a wide range of aromatic compounds. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min | A temperature program designed to separate compounds with a range of boiling points. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |

| Mass Range | 50 - 500 amu | Covers the expected mass range of the analyte and potential impurities. |

| Sample Preparation | 1 mg/mL in Dichloromethane | A volatile solvent suitable for GC injection. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the main component and to identify and quantify impurities without the need for reference standards (qNMR).

Table 4: Proposed ¹H NMR and ¹³C NMR Parameters

| Parameter | Recommended Condition | Purpose |

| Solvent | Chloroform-d (CDCl₃) | A common solvent that readily dissolves this compound. |

| ¹H Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion. |

| ¹³C Frequency | ≥ 100 MHz | Adequate for resolving carbon signals. |

| Internal Standard | Tetramethylsilane (TMS) | Reference for chemical shifts (0 ppm). |

| Quantitative NMR | Use of a certified internal standard (e.g., maleic acid) | For accurate quantification of the main component and impurities. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used for the identification of functional groups present in the molecule, serving as a confirmation of the chemical identity of this compound.

Table 5: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3060 | C-H Stretch | Aromatic |

| ~2930, ~2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1685 | C=O Stretch | Aromatic Ketone |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

Logical Relationships in Purity Assessment

The interplay between the different analytical techniques is crucial for a comprehensive purity assessment. The following diagram illustrates the logical flow from impurity identification to final purity statement.

Conclusion

The purity of commercially available this compound should be rigorously assessed using a combination of chromatographic and spectroscopic techniques. The proposed analytical workflow and experimental protocols provide a solid foundation for researchers, scientists, and drug development professionals to establish a robust quality control process. By identifying and quantifying potential impurities, the reliability and reproducibility of experimental results can be significantly enhanced.

Methodological & Application

Application Notes and Protocols: 1,8-Dibenzoyloctane as a Photoinitiator for Free-Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,8-dibenzoyloctane as a photoinitiator for free-radical polymerization. This document includes its mechanism of action, key advantages, detailed experimental protocols, and expected outcomes.

Introduction

This compound is a long-chain aromatic ketone that can function as a photoinitiator for free-radical polymerization. Upon absorption of ultraviolet (UV) light, it can generate free radicals that initiate the polymerization of various monomers, such as acrylates and methacrylates. Its long aliphatic chain can offer unique properties to the resulting polymer, such as increased flexibility and compatibility with hydrophobic formulations. While specific quantitative data for this compound is not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of benzophenone and other aliphatic ketone photochemistry.

Mechanism of Action

Similar to other benzophenone derivatives, this compound is expected to primarily function as a Type II photoinitiator. The initiation process involves the following steps:

-

Photoexcitation: Upon absorption of UV radiation, the benzoyl chromophore in this compound is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The triplet state of this compound is a highly reactive diradical. In the presence of a hydrogen donor (co-initiator), such as an amine or a thiol, it will abstract a hydrogen atom to form a ketyl radical and a co-initiator radical.

-

Initiation: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of the monomer.

In some cases, depending on the specific molecular environment and the absence of an efficient hydrogen donor, a Norrish Type I cleavage might occur, leading to the formation of two initial radicals directly from the excited photoinitiator. However, for benzophenone derivatives, the Type II mechanism is generally predominant.

Signaling Pathway Diagram

Application Notes and Protocols for Photopolymerization of Acrylates using 1,8-Dibenzoyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerization is a cornerstone of modern materials science, enabling the rapid, solvent-free curing of liquid resins into solid polymers upon exposure to light. This technology is pivotal in diverse fields, including the fabrication of medical devices, dental restoratives, and advanced drug delivery systems. Acrylate-based resins are frequently employed due to their high reactivity and the versatility of the resulting polymers.

The initiation of this process relies on photoinitiators, molecules that absorb light and generate reactive species, typically free radicals, to trigger polymerization. 1,8-Dibenzoyloctane, a diketone, belongs to the benzophenone family of Type II photoinitiators. Type II initiators operate via a hydrogen abstraction mechanism, where the photoinitiator, upon excitation by UV light, abstracts a hydrogen atom from a co-initiator, usually a tertiary amine, to generate the initiating radicals. This two-component system is highly efficient and offers excellent control over the curing process.

These application notes provide a comprehensive overview and detailed protocols for the photopolymerization of acrylate monomers using the this compound/amine photoinitiator system.

Mechanism of Initiation

The photopolymerization process initiated by this compound, a benzophenone derivative, in the presence of a co-initiator (e.g., a tertiary amine) proceeds through a series of well-defined steps. This is classified as a Type II photoinitiation mechanism.[1]

-

Photoexcitation: Upon absorption of UV radiation (typically in the 300-400 nm range), the this compound molecule is promoted from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state.[1]

-

Hydrogen Abstraction: The excited triplet state of the this compound is a potent hydrogen abstractor. It reacts with the co-initiator (e.g., triethanolamine or N-methyldiethanolamine), which serves as a hydrogen donor. This results in the formation of a ketyl radical from the photoinitiator and an amine alkyl radical from the co-initiator.

-

Initiation: The amine alkyl radical is the primary species that initiates the free-radical polymerization of the acrylate monomers. The ketyl radical is less reactive and typically does not initiate polymerization but may participate in termination reactions.[1]

-

Propagation and Termination: The newly formed radical attacks the double bond of an acrylate monomer, creating a new radical center. This process propagates, rapidly forming a polymer chain. The polymerization terminates when two growing polymer chains combine or through other termination pathways.

Figure 1. Mechanism of Type II photopolymerization with this compound.

Quantitative Data Presentation

The efficiency of photopolymerization is influenced by several factors, including the type and concentration of the co-initiator and the solvent used. The following tables summarize representative data on monomer conversion for acrylate systems initiated by a benzophenone derivative, illustrating these effects.

Table 1: Effect of Co-initiator Type on Monomer Conversion

| Co-initiator | Monomer | Solvent | Conversion (%) |

| Triethylamine (TEA) | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | 21.32[2][3] |

| N-methyldiethanolamine (MDEA) | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | 18.55[2][3] |

| 4,N,N-trimethylaniline | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | 15.48[2][3] |

Table 2: Effect of Solvent on Monomer Conversion with Triethylamine (TEA) as Co-initiator

| Solvent | Monomer | Conversion (%) |

| Dimethyl sulfoxide (DMSO) | p-benzophenoneoxycarbonylphenyl acrylate | 22.54[2][3] |

| Ethyl acetate (EtOAc) | p-benzophenoneoxycarbonylphenyl acrylate | 15.61[2][3] |

| Acetone | p-benzophenoneoxycarbonylphenyl acrylate | 12.38[2][3] |

Table 3: Effect of Co-initiator (Triethylamine) Concentration on Monomer Conversion

| Co-initiator Concentration (M) | Monomer | Solvent | Conversion (%) |

| 2.7 x 10⁻³ | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | ~5[2][3] |

| 5.4 x 10⁻³ | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | ~10[2][3] |

| 8.1 x 10⁻³ | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | ~18[2][3] |

| 10.8 x 10⁻³ | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | ~25[2][3] |

| 13.5 x 10⁻² | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | 31.27[2][3] |

Note: The data presented is based on a self-initiating acrylate monomer containing a benzophenone moiety.[2][3] While not specific to this compound, it provides a strong indication of the expected trends.

Experimental Protocols

The following are detailed protocols for the photopolymerization of common acrylate monomers using a this compound/amine photoinitiator system.

Protocol 1: Bulk Photopolymerization of Trimethylolpropane Triacrylate (TMPTA)

Objective: To perform the bulk photopolymerization of a trifunctional acrylate monomer.

Materials:

-

Trimethylolpropane triacrylate (TMPTA)

-

This compound (Photoinitiator)

-

Triethanolamine (TEOA) (Co-initiator)

-

Glass microscope slides

-

Spacers (e.g., 50 µm thick)

-

UV curing system (e.g., mercury lamp with an output of 320-390 nm)

Procedure:

-

Formulation Preparation:

-

In a small, amber glass vial, prepare the photopolymerizable formulation. A typical formulation consists of:

-

This compound: 2% by weight

-

Triethanolamine (TEOA): 4% by weight[4]

-

Trimethylolpropane triacrylate (TMPTA): 94% by weight

-

-

Ensure thorough mixing of the components until a homogeneous solution is obtained. It is advisable to use a vortex mixer or sonicator for this purpose. Protect the formulation from ambient light.

-

-

Sample Preparation:

-

Place two spacers on a clean glass microscope slide.

-

Apply a small drop of the formulation onto the slide between the spacers.

-

Carefully place a second glass slide on top, pressing gently to create a thin film of uniform thickness defined by the spacers.

-

-

UV Curing:

-

Place the prepared sample under the UV lamp.

-

Irradiate the sample for a specified duration (e.g., 60 seconds). The exact time may need to be optimized based on the lamp intensity and the desired degree of conversion.

-

-

Post-Curing and Analysis:

Protocol 2: Monitoring Polymerization Kinetics with Photo-DSC

Objective: To quantitatively analyze the photopolymerization kinetics, including the rate of polymerization and final conversion, using Photo-Differential Scanning Calorimetry (Photo-DSC).

Materials:

-

Acrylate monomer (e.g., 1,6-Hexanediol diacrylate, HDDA)

-

This compound

-

N-methyldiethanolamine (MDEA)

-

Photo-DSC instrument equipped with a UV light source

-

Aluminum DSC pans

Procedure:

-

Formulation Preparation:

-

Prepare a formulation as described in Protocol 1, for example:

-

This compound: 2% by weight

-

N-methyldiethanolamine (MDEA): 3% by weight

-

1,6-Hexanediol diacrylate (HDDA): 95% by weight

-

-

-

Photo-DSC Analysis:

-

Accurately weigh a small amount of the liquid formulation (typically 1-2 mg) into an open aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the Photo-DSC cell.

-

Equilibrate the cell at the desired isothermal temperature (e.g., 30°C).

-

Once the baseline is stable, expose the sample to UV light of a specific intensity (e.g., 20 mW/cm²) for a set duration.

-

The instrument will record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.

-

-

Data Analysis:

-

The rate of polymerization is proportional to the heat flow (dH/dt).

-

The total heat evolved (ΔH) is determined by integrating the area under the exothermic peak.

-

The degree of conversion (α) at any time (t) can be calculated as α = ΔHt / ΔHtotal, where ΔHt is the heat evolved up to time t, and ΔHtotal is the theoretical heat of polymerization for the complete conversion of the acrylate double bonds (for acrylates, this is approximately 86 kJ/mol).[4]

-

Figure 2. General experimental workflow for photopolymerization.

Safety Precautions

-

Acrylate monomers can be skin and respiratory irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

UV radiation is harmful to the eyes and skin. Use appropriate shielding and wear UV-blocking safety glasses when operating the UV curing system.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Formulation of UV-Curable Resins with 1,8-Dibenzoyloctane

Introduction to 1,8-Dibenzoyloctane as a Photoinitiator

This compound is a diketone that can potentially function as a Norrish Type II photoinitiator for UV-curable resins. Like other Type II photoinitiators, it is expected to initiate free-radical polymerization through a hydrogen abstraction mechanism upon exposure to UV radiation. This process requires the presence of a co-initiator or synergist, typically a tertiary amine, to generate the initiating radicals.

The long aliphatic chain in this compound may offer advantages such as improved compatibility with certain resin systems and potentially lower migration from the cured polymer network compared to smaller photoinitiator molecules.

Mechanism of Action (Hypothesized):

Caption: Hypothesized initiation pathway for this compound.

Recommended Starting Formulations

The following tables provide starting point formulations for a clear UV-curable coating. Concentrations should be optimized based on experimental results.

Table 1: Formulation Components

| Component Category | Component Example | Function | Typical Concentration (% w/w) |

| Photoinitiator | This compound | UV-light absorption and initiation | 1.0 - 5.0 |

| Co-initiator/Synergist | Ethyl-4-(dimethylamino)benzoate (EDB) | Hydrogen donor | 1.0 - 5.0 |

| Oligomer | Bisphenol A Epoxy Diacrylate | Provides core properties (hardness, chemical resistance) | 40.0 - 60.0 |

| Monomer (Reactive Diluent) | Tripropyleneglycol Diacrylate (TPGDA) | Viscosity reduction, crosslinking | 20.0 - 40.0 |

| Monomer (Reactive Diluent) | Isobornyl Acrylate (IBOA) | Improves adhesion and flexibility | 10.0 - 20.0 |

| Additive | Leveling Agent (e.g., BYK-333) | Improves surface finish | 0.1 - 1.0 |

Experimental Protocols

Preparation of UV-Curable Resin Formulation

This protocol describes the preparation of a 100g batch of a clear UV-curable formulation.

Caption: Workflow for preparing the UV-curable formulation.

Procedure:

-

Weighing: Accurately weigh the oligomers and monomeric reactive diluents into a light-blocking beaker.

-

Initial Mixing: Mix the components using a mechanical stirrer at approximately 500 rpm until a homogeneous mixture is obtained.

-

Photoinitiator Addition: In a darkened environment (or under yellow light), add the specified amounts of this compound and the amine synergist to the mixture.

-

Dissolution: Continue mixing until the photoinitiator and synergist are completely dissolved. Gentle heating (up to 40°C) may be applied to facilitate dissolution, but care must be taken to avoid premature polymerization.

-

Additive Incorporation: Add the leveling agent and any other additives to the formulation.

-

Final Mixing: Mix for an additional 10 minutes to ensure all components are evenly distributed.

-

Degassing: Place the formulation in a vacuum chamber to remove any entrapped air bubbles.

Application and Curing

Procedure:

-

Substrate Preparation: Ensure the substrate (e.g., glass, metal, or plastic) is clean, dry, and free of any contaminants.

-

Application: Apply the formulated resin to the substrate using a film applicator or spin coater to achieve a consistent film thickness (e.g., 50 µm).

-

UV Curing: Expose the coated substrate to a UV light source. A medium-pressure mercury lamp or a UV-LED lamp with an appropriate wavelength output should be used.

-

Curing Conditions: The required UV dose will depend on the photoinitiator concentration, film thickness, and the specific resin system. Start with a UV dose of 500 mJ/cm² and adjust as needed.

Performance Evaluation

The following are standard test methods to evaluate the performance of the cured coating.

Table 2: Performance Evaluation Protocols

| Property | Test Method | Description |

| Cure Speed | Thumb Twist or Solvent Rub Test | Assess the surface cure immediately after UV exposure. For the solvent rub test, use a cloth soaked in methyl ethyl ketone (MEK) and count the number of double rubs until the coating is marred. |

| Hardness | Pencil Hardness (ASTM D3363) | Determine the hardness of the cured film by the ability to resist scratching from pencils of known hardness. |

| Adhesion | Cross-Hatch Adhesion (ASTM D3359) | A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The amount of coating removed is rated. |

| Solvent Resistance | MEK Rub Test (ASTM D5402) | Measure the resistance of the cured film to a solvent by rubbing with a MEK-soaked cloth. |

| Gel Content | Soxhlet Extraction (ASTM D2765) | Determine the percentage of crosslinked polymer by extracting the soluble portion with a suitable solvent. |

Expected Performance and Troubleshooting

The performance of a UV-curable resin formulated with this compound will depend on the complete formulation and curing conditions. The following table provides a hypothetical set of results for a well-optimized system.

Table 3: Representative Performance Data

| Property | Expected Result | Potential Issues | Troubleshooting |

| Cure Speed | Tack-free after 1000 mJ/cm² | Tacky surface | Increase photoinitiator/synergist concentration, check UV lamp output, cure in an inert atmosphere (nitrogen) to reduce oxygen inhibition. |

| Pencil Hardness | H - 2H | Soft coating | Increase oligomer content, use a more highly functionalized monomer, ensure complete cure. |

| Adhesion | > 95% (4B-5B) | Poor adhesion | Ensure proper substrate cleaning, consider adding an adhesion promoter, optimize monomer selection (e.g., IBOA). |

| Solvent Resistance | > 100 MEK double rubs | Poor solvent resistance | Increase crosslink density by using higher functionality monomers/oligomers, increase UV dose. |

| Yellowing | Minimal | Yellowing of the coating | Type II photoinitiators can sometimes cause yellowing. Evaluate after curing and upon aging. Consider using a combination with a Type I photoinitiator. |

Safety Precautions

-

Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid direct skin and eye contact with all chemicals.

-

UV radiation is harmful. Ensure proper shielding is in place when operating UV curing equipment.

-

Consult the Safety Data Sheet (SDS) for each component before use.

Application of 1,8-Dibenzoyloctane in Dental Composite Materials: A Hypothetical Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a hypothetical application for 1,8-Dibenzoyloctane as a novel photoinitiator for dental composite materials. While not a commonly documented photoinitiator in dental research, its structure as an aromatic diketone suggests potential for free-radical polymerization upon exposure to specific wavelengths of light. This application note provides a theoretical framework, detailed experimental protocols for evaluation, and potential benefits and challenges associated with its use. The information presented is intended to guide researchers in exploring the viability of this compound as an alternative to conventional photoinitiators like camphorquinone (CQ).

Introduction

The continuous development of dental restorative materials necessitates the exploration of novel components to enhance their physical, mechanical, and aesthetic properties. Photoinitiators are critical constituents of light-cured dental composites, as they absorb light energy and initiate the polymerization of the resin matrix. The most widely used photoinitiator, camphorquinone, has known drawbacks, including its yellow color, which can affect the aesthetics of the final restoration, and the need for a co-initiator.

This compound, a diketone with two benzoyl groups separated by an octyl chain, presents an intriguing candidate for a Norrish Type I or Type II photoinitiator. Its potential advantages could include improved color stability and efficiency in initiating polymerization. This document provides a detailed guide for investigating the application of this compound in experimental dental composite formulations.

Hypothetical Mechanism of Action

This compound possesses two carbonyl groups, which are the primary chromophores responsible for absorbing light. Upon irradiation with a suitable wavelength of light (likely in the UV-A or near-visible spectrum), the benzoyl moieties can be excited to a triplet state. The subsequent reaction can proceed via two primary pathways:

-

Norrish Type I (α-cleavage): The excited molecule undergoes cleavage at the bond between the carbonyl group and the adjacent carbon atom, generating two free radicals. These radicals can then initiate the polymerization of methacrylate monomers in the resin matrix.

-

Norrish Type II (Hydrogen Abstraction): If a suitable hydrogen donor is present (such as an amine co-initiator), the excited diketone can abstract a hydrogen atom, generating a ketyl radical and an amine-derived radical. The amine-derived radical is typically the primary initiator of the polymerization process.

The long aliphatic chain in this compound may influence its solubility in the resin matrix and the mobility of the resulting radicals, potentially impacting the polymerization kinetics and the final network structure.

Experimental Protocols

Preparation of Experimental Dental Composite

This protocol describes the formulation of a dental composite incorporating this compound.

Materials:

-

Bisphenol A-glycidyl methacrylate (Bis-GMA)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

Silanized barium glass fillers (or other suitable filler)

-

This compound

-

N,N-dimethyl-p-toluidine (DMPT) or other amine co-initiator (for Type II investigation)

-

Mixing spatula and dish

-

Light-proof syringes for storage

Procedure:

-

Prepare the resin matrix by mixing Bis-GMA and TEGDMA in a 70:30 weight ratio in a light-protected container.

-

Dissolve the desired concentration of this compound (e.g., 0.2, 0.5, 1.0 mol%) into the resin matrix. If investigating a Type II system, add a corresponding molar concentration of the co-initiator.

-

Gradually incorporate the silanized filler particles into the resin matrix, mixing thoroughly until a homogenous paste is achieved. A typical filler loading is 70-80% by weight.

-

Store the prepared composite paste in light-proof syringes to prevent premature polymerization.

Characterization of Curing Performance

A. Depth of Cure (ISO 4049):

-

Pack the uncured composite into a cylindrical mold (4 mm diameter, 6 mm height).

-

Irradiate the top surface with a dental curing light for the recommended time (e.g., 20 seconds).

-

After 5 minutes, remove the specimen from the mold.

-

Scrape away the uncured material from the bottom of the cylinder with a plastic spatula.

-

Measure the height of the cured portion with a digital caliper. The depth of cure is half of this measured height.

B. Degree of Conversion (FTIR Spectroscopy):

-

Record the Fourier Transform Infrared (FTIR) spectrum of the uncured composite paste between two transparent films.

-

Light-cure the sample for the specified time.

-

Immediately record the FTIR spectrum of the cured sample.

-